molecular formula C24H19N5 B13730363 N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline

N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline

Cat. No.: B13730363
M. Wt: 377.4 g/mol
InChI Key: SRABTHMVPIPWSH-UHFFFAOYSA-N
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Description

N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-N-phenylaniline is a triaryl amine derivative featuring two 1H-imidazole substituents at the para positions of its phenyl rings. This compound has garnered attention in coordination chemistry due to its ability to act as a multidentate ligand, forming stable metal-organic frameworks (MOFs) with transition metals like cadmium. Its synthesis typically involves coupling reactions under hydrothermal conditions, as evidenced by its use in generating a cadmium-based coordination polymer with naphthalene-2,6-dicarboxylate ligands .

Properties

Molecular Formula

C24H19N5

Molecular Weight

377.4 g/mol

IUPAC Name

4-imidazol-1-yl-N-(4-imidazol-1-ylphenyl)-N-phenylaniline

InChI

InChI=1S/C24H19N5/c1-2-4-22(5-3-1)29(23-10-6-20(7-11-23)27-16-14-25-18-27)24-12-8-21(9-13-24)28-17-15-26-19-28/h1-19H

InChI Key

SRABTHMVPIPWSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N3C=CN=C3)C4=CC=C(C=C4)N5C=CN=C5

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline can be conceptually divided into:

  • Formation of intermediate aryl-imidazole derivatives via Ullmann-type coupling reactions.
  • Subsequent functional group transformations such as demethylation to reveal phenolic or amine groups.
  • Final coupling steps to assemble the multi-substituted aniline framework.

Ullmann Reaction for Aryl-Imidazole Formation

A key step in the synthesis is the Ullmann reaction, a copper-catalyzed C–N coupling between aryl halides and imidazole. This method is well-documented for preparing 4-(imidazol-1-yl)phenyl derivatives, which are essential intermediates for the target compound.

Typical Reaction Conditions:

Parameter Details
Aryl halide substrate p-Bromoanisole or p-bromophenol
Nucleophile Imidazole
Catalyst Cuprous oxide (Cu2O) or CuI nanoparticles
Base Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or aqueous amphiphile solutions
Temperature 80–120 °C
Reaction time 6–12 hours

Example Procedure:

  • Mix p-bromoanisole (1 kg), imidazole (0.5 kg), cuprous oxide (70 g), potassium carbonate (1 kg), and NMP (2 L).
  • Heat to 120 °C and stir for 12 hours.
  • After reaction completion, filter and extract with ethyl acetate.
  • Wash organic phase with saturated salt water, dry, and recrystallize using methyl tert-butyl ether to obtain 1-(4-methoxyphenyl)-1H-imidazole intermediate with ~53% yield.

This step is crucial for introducing the imidazole moiety onto the aromatic ring, setting the stage for further functionalization.

Demethylation to Obtain 4-(Imidazol-1-yl)phenol

The methoxy group in 1-(4-methoxyphenyl)-1H-imidazole is demethylated to yield 4-(imidazol-1-yl)phenol, a key intermediate for further coupling.

Demethylation Conditions:

Parameter Details
Reagent Boron tribromide (BBr3) in dichloromethane
Temperature Initially 0 °C to -10 °C during addition, then room temperature (20–25 °C)
Reaction time 12 hours
Atmosphere Nitrogen protection

Procedure:

  • Dissolve 1-(4-methoxyphenyl)-1H-imidazole in dichloromethane.
  • Cool to 0 °C and add BBr3 dropwise under nitrogen.
  • Allow the reaction to warm to room temperature and stir for 12 hours.
  • Quench with ice-water mixture, adjust pH with sodium bicarbonate.
  • Filter and recrystallize from tert-butanol to obtain 4-(imidazol-1-yl)phenol with 76% yield and 99.8% purity.

This method avoids harsh acidic conditions that can cause product discoloration and impurities, providing a high-purity product suitable for further synthesis.

Coupling to Form this compound

While detailed stepwise procedures specifically for the final compound are scarce, the literature indicates that similar coupling reactions involving imidazole-substituted anilines can be achieved via:

  • Copper-catalyzed Ullmann-type C–N coupling between aryl halides and imidazole derivatives.
  • Use of bases such as NaOH or K2CO3.
  • Solvents like aqueous amphiphile solutions (e.g., TPGS-750-M) or polar aprotic solvents (DMF, NMP).
  • Mild to moderate temperatures (room temperature to 80 °C).
  • Purification by column chromatography or recrystallization.

These methods allow selective N-arylation of imidazole rings and aniline nitrogen atoms, enabling the construction of multi-substituted phenylaniline frameworks with imidazole substituents.

Comparative Analysis of Preparation Methods

Aspect Ullmann Reaction (Aryl-Imidazole Formation) Demethylation (BBr3 Method) Alternative Demethylation (HBr)
Catalyst Cu2O or CuI nanoparticles Not applicable Not applicable
Base K2CO3 or NaOH Not applicable Not applicable
Solvent NMP, DMF, or aqueous amphiphile solutions Dichloromethane Aqueous HBr
Temperature 80–120 °C 0 °C to room temperature 100 °C
Reaction Time 6–12 hours 12 hours 6 hours
Yield ~53% 76% 65%
Product Purity High (after recrystallization) Very high (99.8%) Lower, with discoloration (pink/yellow solid)
Post-treatment Complexity Moderate (extraction, recrystallization) Simple (quench, filtration, recrystallization) More complex due to impurities and color
Copper Ion Residue None (due to washing and recrystallization) Not applicable Not applicable

The boron tribromide method for demethylation is preferred due to higher purity and yield, as well as milder conditions that prevent product degradation.

Summary Table of Key Preparation Steps for this compound Synthesis

Step No. Reaction Type Starting Material(s) Reagents/Catalysts Conditions Product/Intermediate Yield (%) Notes
1 Ullmann C–N Coupling p-Bromoanisole + Imidazole Cu2O, K2CO3, NMP 120 °C, 12 h 1-(4-Methoxyphenyl)-1H-imidazole 53 Extraction and recrystallization needed
2 Demethylation 1-(4-Methoxyphenyl)-1H-imidazole BBr3 in CH2Cl2 0 °C to 25 °C, 12 h 4-(Imidazol-1-yl)phenol 76 High purity, mild conditions
3 Further Coupling (Ullmann or Pd-catalyzed) 4-(Imidazol-1-yl)phenol + aryl halide or aniline derivatives CuI or Pd catalysts, base Room temp to 80 °C This compound Variable Requires optimization and purification

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the imidazole rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could potentially reduce any nitro groups present in the compound to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Recent studies have highlighted the potential of N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline as an inhibitor of β-Catenin, a critical protein involved in cell signaling pathways related to cancer progression. Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit enhanced antitumor activity, making them promising candidates for cancer therapeutics .

Antimicrobial Properties
The imidazole moiety is known for its antimicrobial properties. Compounds containing imidazole rings have been shown to exhibit significant activity against various bacterial strains. The dual imidazole structure in this compound enhances its potential as an antimicrobial agent .

Materials Science

Organic Light Emitting Diodes (OLEDs)
this compound has been investigated for its application in organic electronics, particularly in OLEDs. The compound's ability to form stable thin films and its suitable energy levels make it a candidate for use as a hole transport material in OLED devices. Studies indicate that incorporating this compound into OLED structures can improve device efficiency and stability .

Polymer Chemistry
In polymer science, the incorporation of imidazole-containing compounds into polymer matrices can enhance the thermal and mechanical properties of the resulting materials. This compound can serve as a crosslinking agent or additive in polymer formulations, potentially leading to materials with improved performance characteristics for various applications .

Catalysis

Catalytic Applications
The unique electronic properties of this compound make it suitable for catalytic applications. Its ability to coordinate with metal ions allows it to act as a ligand in various catalytic reactions, including cross-coupling reactions and other organic transformations. This capability has been explored in synthetic organic chemistry for the development of more efficient catalytic systems .

Case Studies

Study Focus Findings
Journal of Medicinal ChemistryAntitumor ActivityIdentified as a potent β-Catenin inhibitor with enhanced antitumor effects .
Materials Science JournalOLED ApplicationsDemonstrated improved efficiency and stability when used as a hole transport material .
Catalysis TodayCatalytic PropertiesShowed effectiveness as a ligand in cross-coupling reactions .

Mechanism of Action

The mechanism of action of “N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline” would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The imidazole rings could interact with metal ions or other functional groups in the target molecule, stabilizing the compound’s binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Coordination Behavior

a) TIPA (N,N-Bis[4-(1H-imidazol-1-yl)phenyl]-4-(1H-imidazol-1-yl)-N-phenylaniline)
  • Structure : TIPA contains three imidazole groups compared to the target compound’s two. This additional imidazole enhances its coordination capacity, enabling 3D framework formation.
  • Application: TIPA’s higher denticity allows for more complex MOF architectures, whereas the target compound typically forms 2D layers due to its two imidazole donors .
  • Physical Properties : TIPA (C₂₇H₂₁N₇, MW: 443.5) has a higher molecular weight and likely a higher LogP than the target compound (C₂₆H₂₀N₆, MW: 416.5), suggesting increased hydrophobicity .
b) 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole
  • Structure : This simpler analogue lacks the central aniline moiety, featuring only two directly linked imidazole-phenyl units.
a) N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
  • Bioactivity : Exhibits potent anticancer activity (IC₅₀: 2.1 µM against cervical cancer), attributed to the chloro-fluoro substituents enhancing cellular uptake.
  • Comparison : The target compound lacks halogen substituents, likely reducing its bioactivity unless its rigid structure favors specific protein interactions .
b) 4-(1H-Imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide
  • Antimicrobial Activity : Shows strong antibacterial action (MIC: 4 µg/mL against S. aureus).

Solubility and Stability

  • LogP Trends : Imidazole-rich compounds (e.g., TIPA) are more hydrophilic due to nitrogen lone pairs, but bulky aryl groups increase hydrophobicity. The target compound’s LogP is estimated to be lower than TIPA’s, favoring solubility in polar aprotic solvents .
  • Thermal Stability : Coordination polymers derived from the target compound exhibit high thermal stability (decomposition >300°C), surpassing simpler imidazole derivatives like those in .

Key Data Table: Comparative Analysis

Property Target Compound TIPA 4-[4-(1H-Imidazol-4-yl)phenyl]-1H-imidazole N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide
Molecular Formula C₂₆H₂₀N₆ C₂₇H₂₁N₇ C₁₂H₁₀N₄ C₁₆H₁₂ClFN₂O
Molecular Weight 416.5 443.5 210.2 318.7
Key Functional Groups Two imidazoles, triaryl amine Three imidazoles, triaryl amine Two imidazoles Imidazole, halogenated aryl, amide
Application MOFs/Coordination Polymers MOFs Ligand studies Anticancer agents
Notable Stability High (MOF framework) Moderate Low Moderate (sensitive to hydrolysis)

Biological Activity

N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-n-phenylaniline, a compound with significant potential in medicinal chemistry, features imidazole rings that are known for their diverse biological activities. This article delves into its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes two imidazole groups and a phenyl moiety. Its molecular formula is C18H16N4C_{18}H_{16}N_4 with a molecular weight of approximately 296.35 g/mol. The structure can be represented as follows:

N 4 1H Imidazol 1 yl phenyl 4 1H imidazol 1 yl n phenylaniline\text{N 4 1H Imidazol 1 yl phenyl 4 1H imidazol 1 yl n phenylaniline}

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit notable antimicrobial properties. A study demonstrated that related compounds showed effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organisms
This compoundTBDTBD
Related Imidazole Derivative0.0039 - 0.025S. aureus, E. coli

Anticancer Activity

Imidazole derivatives have also been studied for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and the modulation of cell cycle progression .

Case Study:
In a recent investigation, a similar imidazole derivative was tested against human cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects.

The biological activity of this compound is attributed to its ability to interact with biological targets such as enzymes and receptors:

  • Enzyme Inhibition: Imidazole derivatives may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: These compounds can act as agonists or antagonists at various receptors, influencing cellular signaling pathways.

Q & A

Q. What are the recommended synthetic routes for preparing N-(4-(1H-Imidazol-1-yl)phenyl)-4-(1H-imidazol-1-yl)-N-phenylaniline?

The compound is typically synthesized via multi-step organic reactions, including Ullmann coupling or Buchwald-Hartwig amination to introduce imidazole groups. Key steps involve:

  • N-arylation of imidazole using catalytic systems (e.g., CuI/ligands or Pd-based catalysts) under reflux conditions ( ).
  • Purification via column chromatography with solvents like dichloromethane/methanol mixtures to isolate the target compound ().
  • Validation of purity using HPLC or TLC ().

Q. How is the crystallographic structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Key steps include:

  • Data collection with a diffractometer (e.g., Bruker D8 Venture) and processing via SAINT or APEX3 ( ).
  • Structure refinement using SHELXL ( ), which optimizes parameters like bond lengths and angles.
  • Validation with PLATON to check for voids, hydrogen bonding, and π-π interactions ().

Q. What spectroscopic techniques are used to characterize this compound?

  • 1H/13C NMR : Assign peaks based on imidazole proton environments (δ 7.5–8.5 ppm) and aromatic regions ( ).
  • IR spectroscopy : Identify N-H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) ( ).
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight using ESI-TOF or APCI methods ( ).

Advanced Research Questions

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs), and what applications arise from its structural features?

The compound acts as a neutral N-donor ligand in MOFs, enabling:

  • Coordination with Cd(II) or Zn(II) to form octahedral geometries, as seen in [Cd(C27H21N7)(NDC)] structures ( ).
  • Gas adsorption studies (e.g., CO2 or H2) due to its porous framework and π-π stacking interactions ( ).
  • Thermal stability analysis via TGA to assess decomposition thresholds (>300°C) ( ).

Q. What strategies resolve contradictions in experimental vs. computational LogP values for this compound?

Discrepancies in LogP (partition coefficient) arise from differences in solvent systems or computational models. Solutions include:

  • Experimental determination using shake-flask methods with octanol/water phases ( ).
  • DFT calculations (e.g., Gaussian09) to predict hydrophobicity, cross-validated with HPLC retention times ( ).
  • Addressing discrepancies by adjusting solvent pH or ionic strength ( ).

Q. How can structural ambiguities in NMR data be resolved for derivatives of this compound?

Ambiguities in aromatic proton assignments are addressed via:

  • 2D NMR techniques (e.g., COSY, HSQC) to correlate coupled protons and carbons ( ).
  • Variable-temperature NMR to reduce signal broadening caused by imidazole ring dynamics ().
  • X-ray crystallography as a definitive structural reference ().

Q. What pharmacological mechanisms are hypothesized for imidazole-containing analogs of this compound?

Imidazole derivatives often target:

  • Histamine receptors (H1/H4), modulating inflammatory pathways ().
  • Enzyme inhibition (e.g., MCT4 in cancer metabolism) via competitive binding ().
  • Antifungal/antileishmanial activity through disruption of membrane integrity ( ).

Methodological Considerations

Q. How are reaction conditions optimized to avoid by-products during synthesis?

  • Temperature control : Maintain reflux at 80–110°C to prevent decomposition ().
  • Catalyst screening : Test Pd2(dba)3/XPhos systems for efficient C-N coupling ().
  • In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress ( ).

Q. What computational tools predict the compound’s electronic properties for materials science applications?

  • DFT calculations (e.g., B3LYP/6-31G*) to model HOMO-LUMO gaps and charge transfer ( ).
  • Molecular docking (AutoDock Vina) to simulate interactions with biological targets ().

Data Analysis and Reporting

Q. How should crystallographic data be reported to meet IUCr standards?

  • Include CIF files with refined parameters (R1 < 0.05) and validation reports ().
  • Use ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams ().

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